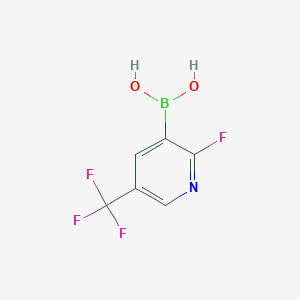

2-Fluoro-5-(trifluoromethyl)pyridin-3-ylboronic acid

Vue d'ensemble

Description

2-Fluoro-5-(trifluoromethyl)pyridin-3-ylboronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its unique chemical properties, which make it a versatile building block for various chemical reactions, especially in the synthesis of pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethyl)pyridin-3-ylboronic acid typically involves the use of fluorinated pyridine derivatives. One common method includes the reaction of 2-fluoro-5-(trifluoromethyl)pyridine with a boronic acid reagent under specific conditions to introduce the boronic acid group . The reaction conditions often involve the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. The process typically requires stringent control of reaction parameters to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-5-(trifluoromethyl)pyridin-3-ylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Synthetic Applications

1.1. Suzuki-Miyaura Coupling Reaction

One of the primary applications of 2-Fluoro-5-(trifluoromethyl)pyridin-3-ylboronic acid is in the Suzuki-Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl boronic acids with aryl halides in the presence of a palladium catalyst, enabling the synthesis of biaryl compounds. The unique electronic properties imparted by the trifluoromethyl and fluorine substituents enhance reactivity compared to other boronic acids, allowing for efficient coupling under mild conditions.

1.2. Construction of Complex Organic Molecules

Due to its boronic acid functional group, this compound serves as a valuable building block in organic synthesis. It can be utilized to construct complex organic molecules through various transition-metal-catalyzed reactions. The presence of electron-withdrawing groups like trifluoromethyl increases its reactivity, making it an effective reagent for diverse synthetic pathways .

Biological Activities

2.1. Antibacterial and Insecticidal Properties

Research indicates that derivatives of trifluoromethylpyridine, including this compound, exhibit notable antibacterial and insecticidal activities. For example, studies have shown that certain trifluoromethylpyridine compounds demonstrate significant efficacy against pathogens such as Xanthomonas oryzae and Ralstonia solanacearum. These compounds have been evaluated for their half-maximal effective concentration (EC50) values, indicating their potential as agricultural pesticides .

2.2. Pharmacological Potential

The structural characteristics of this compound suggest potential pharmacological applications. The presence of fluorinated groups can enhance lipophilicity and bioavailability, which may lead to increased pharmacological activity in drug development contexts. Boronic acids are known to interact with various biological targets, influencing enzyme inhibition and cellular pathways .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)pyridin-3-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond, which is a key step in many organic synthesis reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoro-3-pyridineboronic acid: Another boronic acid derivative with similar reactivity but different substitution pattern.

2-(Trifluoromethyl)pyridine-5-boronic acid: Shares the trifluoromethyl group but differs in the position of the boronic acid group.

Uniqueness

2-Fluoro-5-(trifluoromethyl)pyridin-3-ylboronic acid is unique due to the combination of the fluorine and trifluoromethyl groups, which impart distinct electronic properties that enhance its reactivity and stability in various chemical reactions .

Activité Biologique

2-Fluoro-5-(trifluoromethyl)pyridin-3-ylboronic acid (CAS No. 1253569-51-5) is a boronic acid derivative notable for its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of fluorine atoms enhances its chemical properties, making it a subject of interest in medicinal chemistry.

The compound has the following molecular formula: C7H5BF3N. Its structure features a pyridine ring substituted with both a trifluoromethyl group and a boronic acid functional group, which contributes to its reactivity and biological activity.

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, which is critical for their interaction with biological macromolecules. In particular, this compound may inhibit specific enzymes by mimicking the natural substrates or cofactors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it exhibits moderate activity against various fungi and bacteria, including:

- Candida albicans : Moderate inhibition observed.

- Aspergillus niger : Higher activity compared to other tested strains.

- Escherichia coli and Bacillus cereus : Notable antibacterial effects, with Bacillus cereus showing a Minimum Inhibitory Concentration (MIC) lower than that of the antifungal drug Tavaborole (AN2690) .

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 16 | AN2690 | 32 |

| Aspergillus niger | 8 | - | - |

| Escherichia coli | 32 | - | - |

| Bacillus cereus | 4 | AN2690 | 8 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in February 2020 evaluated the antimicrobial activity of various phenylboronic acids, including derivatives similar to this compound. The results indicated significant antifungal activity against Candida albicans and Aspergillus niger, reinforcing the potential application of these compounds in treating fungal infections .

- Mechanistic Insights : Another research article focused on the mechanism of action of benzoxaborole derivatives, which share structural similarities with pyridinylboronic acids. It was found that these compounds inhibit leucyl-tRNA synthetase (LeuRS), a crucial enzyme for protein synthesis in pathogens . This mechanism provides insights into how this compound may exert its effects.

Propriétés

IUPAC Name |

[2-fluoro-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF4NO2/c8-5-4(7(13)14)1-3(2-12-5)6(9,10)11/h1-2,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDFJVJLKFKDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.